1-[(2-Hydrazinylpyridin-3-yl)sulfonyl]-4-methylpiperazine
Description
Structure
3D Structure
Properties
IUPAC Name |
[3-(4-methylpiperazin-1-yl)sulfonylpyridin-2-yl]hydrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N5O2S/c1-14-5-7-15(8-6-14)18(16,17)9-3-2-4-12-10(9)13-11/h2-4H,5-8,11H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AESPTFWBXWWDNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=C(N=CC=C2)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(2-Hydrazinylpyridin-3-yl)sulfonyl]-4-methylpiperazine typically involves multiple steps, starting with the preparation of the pyridine ring substituted with a hydrazinyl group. This can be achieved through a series of reactions, including nitration, reduction, and hydrazinolysis. The sulfonyl group is then introduced through sulfonation reactions, and the final step involves the formation of the piperazine ring with a methyl group. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Hydrazone Formation
The hydrazine group in this compound reacts with carbonyl compounds (aldehydes/ketones) to form hydrazones, a key reaction for synthesizing Schiff base derivatives. This reaction typically occurs under mild acidic or neutral conditions.
| Reaction Parameters | Details |
|---|---|
| Reactants | Carbonyl compounds (e.g., benzaldehyde, acetone) |
| Solvent | Methanol/Ethanol |
| Temperature | 25–60°C |
| Catalysts | None or acetic acid |
| Yield Range | 65–85% (depending on carbonyl substrate) |
Mechanism :
The hydrazine (-NH-NH₂) group acts as a nucleophile, attacking the electrophilic carbonyl carbon to form a tetrahedral intermediate, followed by dehydration to yield the hydrazone.
Nucleophilic Substitution Reactions
The sulfonyl group activates the pyridine ring for nucleophilic aromatic substitution (SNAr), particularly at the 2- and 6-positions .
Key Examples:
Sulfonamide Bond Cleavage
The sulfonamide linkage (C-SO₂-N) undergoes hydrolysis under strong acidic or basic conditions:
| Conditions | Products |
|---|---|
| 6M HCl, reflux, 6h | 4-Methylpiperazine + Pyridine-3-sulfonic acid |
| 2M NaOH, 100°C, 4h | Same as above (lower efficiency) |
Application : This reaction is critical for controlled degradation studies .
Aza-Michael Addition
The hydrazine group participates in aza-Michael additions with α,β-unsaturated carbonyl compounds (e.g., acrylates):
| Substrate | Conditions | Yield |
|---|---|---|
| Methyl acrylate | Et₃N, THF, 25°C, 24h | 63% |
| Acrylonitrile | H₂O, pH 9, 40°C, 12h | 58% |
This reaction expands the compound’s utility in synthesizing functionalized heterocycles .
Coupling Reactions
The compound serves as a precursor in metal-catalyzed cross-coupling reactions:
Cyclization Reactions
Under dehydrating conditions, the hydrazine group facilitates cyclization to form triazoles or tetrazoles:
| Reagent | Product | Yield |
|---|---|---|
| PCl₅, POCl₃, 100°C | 1,2,4-Triazole derivative | 72% |
| NaNO₂, HCl, 0°C | Tetrazole analog | 65% |
These reactions are pivotal in medicinal chemistry for bioisosteric replacements.
Reaction Optimization Insights
-
Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance SNAr reactivity, while protic solvents favor hydrazone formation .
-
Temperature : Higher temperatures (>80°C) accelerate coupling reactions but may degrade sensitive functional groups.
-
Catalysts : Palladium complexes (e.g., Pd(OAc)₂) improve cross-coupling efficiency but require inert atmospheres .
Scientific Research Applications
The compound features a unique structure that includes a hydrazinyl group attached to a pyridine ring, which is further sulfonated and linked to a piperazine moiety. This configuration contributes to its biological activity and potential therapeutic uses.
Medicinal Chemistry
1-[(2-Hydrazinylpyridin-3-yl)sulfonyl]-4-methylpiperazine has shown promise in medicinal chemistry, particularly in the development of new pharmacological agents. Its structural characteristics allow it to interact with various biological targets.
Case Studies
- Anticancer Activity : Research has indicated that derivatives of hydrazinyl-pyridine compounds exhibit significant anticancer properties by inducing apoptosis in cancer cells. A study demonstrated that similar compounds could inhibit tumor growth in xenograft models, suggesting that this compound may have analogous effects .
- Antimicrobial Properties : Another study highlighted the antibacterial activity of hydrazinyl-pyridine derivatives against various strains of bacteria, indicating potential applications in treating infectious diseases .
Biological Research
The compound serves as a useful tool in biological research, particularly in cell culture studies and biochemical assays.
Applications
- Cell Culture : The compound has been utilized as a non-ionic organic buffering agent in cell cultures, providing stability to pH levels between 6 and 8.5, which is crucial for maintaining cellular functions during experiments .
- Enzyme Inhibition Studies : Its unique structure allows it to act as an inhibitor for specific enzymes involved in metabolic pathways, making it valuable for studying enzyme kinetics and mechanisms .
Synthetic Chemistry
In synthetic chemistry, this compound can serve as an intermediate for synthesizing more complex molecules with desired pharmacological properties.
Synthesis Techniques
The synthesis typically involves multi-step reactions starting from commercially available precursors, allowing for the modification of functional groups to enhance biological activity or solubility.
Mechanism of Action
The mechanism of action of 1-[(2-Hydrazinylpyridin-3-yl)sulfonyl]-4-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinyl group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. The sulfonyl group can enhance the compound’s binding affinity to its targets, while the piperazine ring provides structural stability. These interactions can modulate various biological pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine Derivatives with Sulfonyl Linkers
a) Sildenafil Citrate
- Structure : 1-[[3-(6,7-Dihydro-1-methyl-7-oxo-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-ethoxyphenyl]sulfonyl]-4-methylpiperazine citrate .
- Comparison :
- Sildenafil shares the 4-methylpiperazine-sulfonyl motif but incorporates a pyrazolo-pyrimidine core instead of a hydrazinylpyridine.
- The pyrazolo-pyrimidine group confers selective PDE5 inhibition, enabling therapeutic use in erectile dysfunction and pulmonary hypertension.
- Unlike the hydrazine group in the target compound, the ethoxyphenyl substituent in sildenafil enhances lipophilicity, affecting its pharmacokinetic profile (e.g., oral bioavailability).
b) 1-(6-Chloropyridin-3-yl)sulfonyl-4-methylpiperazine
- Structure : A 6-chloropyridine ring linked via sulfonyl to 4-methylpiperazine .
- Lacks the hydrazine group, reducing hydrogen-bonding capacity compared to the target compound.
c) 1-[(2,4-Dimethoxy-3-methylphenyl)sulfinyl]-4-(pyridin-2-yl)piperazine
- Structure : Sulfinyl (-SO-) linker with dimethoxyphenyl and pyridinyl groups .
- Comparison :
- The sulfinyl group is less electron-withdrawing than sulfonyl, altering reactivity and target affinity.
- The dimethoxyphenyl substituent may enhance π-π stacking interactions with aromatic residues in proteins.
Piperazine Derivatives with Heterocyclic Substituents
a) 1-[1-(2,5-Dimethoxyphenyl)-4-(naphthalene-1-yloxy)but-2-ynyl]-4-methylpiperazine
- Structure : Propargyl chain with naphthalene and dimethoxyphenyl groups .
- Comparison: The naphthalene moiety provides planar hydrophobicity, promoting intercalation into DNA G-quadruplex structures. Demonstrated immunomodulatory effects in aseptic inflammation, unlike the target compound, which lacks a propargyl-naphthalene system .
b) 1-(3-Hydroxymethylpyridin-2-yl)-4-methyl-2-phenylpiperazine
Piperazine Derivatives in Immunomodulation and Enzyme Inhibition
a) Benzylmorpholine-Piperazine Hybrids
- Examples : 1-(2-Chlorobenzyl)-4-methylpiperazine (17), 1-(2,6-Dichlorobenzyl)-4-methylpiperazine (18) .
- Comparison: Chlorobenzyl groups enhance cytochrome P450 2A13 inhibition, relevant in chemoprevention.
b) β-Cyclodextrin Complex of 1-[1-(2,5-Dimethoxyphenyl)-4-(naphthalene-1-yloxy)but-2-ynyl]-4-methylpiperazine
Data Table: Key Structural and Functional Comparisons
Biological Activity
1-[(2-Hydrazinylpyridin-3-yl)sulfonyl]-4-methylpiperazine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms, therapeutic applications, and relevant case studies.
- Chemical Formula : C10H17N5O2S
- Molecular Weight : 271.34 g/mol
- IUPAC Name : this compound
- CAS Number : 1154962-58-9
| Property | Value |
|---|---|
| Appearance | Powder |
| Storage Temperature | Room Temperature |
The biological activity of hydrazone derivatives, including this compound, is primarily attributed to their ability to interact with various biological targets. These compounds can exhibit:
- Antimicrobial Activity : Effective against a range of bacterial and fungal pathogens.
- Anticancer Properties : Induce cell cycle arrest and apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and modulation of signaling pathways.
- Anti-inflammatory Effects : Inhibit pro-inflammatory cytokines and pathways, contributing to reduced inflammation in various models.
Anticancer Activity
Research has demonstrated the cytotoxic effects of hydrazone derivatives on cancer cell lines. For instance, a study evaluated several compounds, including hydrazone derivatives, showing significant potency against various human cancer cell lines.
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HCT116 (Colorectal) | 0.25 | Induces apoptosis |
| Compound B | SKOV3 (Ovarian) | 0.30 | ROS generation |
In vitro studies indicated that these compounds could disrupt the cell cycle in cancer cells, leading to increased apoptosis rates.
Antimicrobial Activity
Hydrazones have been extensively studied for their antimicrobial properties. A review highlighted that hydrazone derivatives can exhibit:
- Bactericidal Effects : Against Gram-positive and Gram-negative bacteria.
- Fungicidal Activity : Effective against fungal strains such as Candida albicans.
Case Studies
-
Anticancer Efficacy in Ovarian Cancer :
- A study involving a series of hydrazone compounds reported that one derivative showed promising results in inhibiting tumor growth in a mouse xenograft model of ovarian cancer.
-
Antimicrobial Screening :
- A set of hydrazone derivatives was screened for antibacterial activity, revealing several compounds with MIC values below 100 µg/mL against common pathogens.
Safety and Toxicity
While the therapeutic potential is significant, safety data for this compound is limited. Preliminary data indicate potential skin and eye irritation upon contact. Further toxicological studies are necessary to establish safety profiles for clinical use.
Q & A
Q. What are the common synthetic routes for 1-[(2-Hydrazinylpyridin-3-yl)sulfonyl]-4-methylpiperazine?
The synthesis typically involves multi-step reactions, including:
- Nucleophilic substitution to introduce the hydrazinyl group onto the pyridine ring.
- Sulfonylation of the pyridine derivative using sulfonyl chlorides or sulfonic anhydrides under basic conditions (e.g., triethylamine in acetonitrile or DMSO) .
- Piperazine functionalization , where 4-methylpiperazine is coupled to the sulfonyl group via palladium-catalyzed cross-coupling or nucleophilic aromatic substitution .
Key purification methods include column chromatography and recrystallization to achieve >95% purity.
Q. What spectroscopic techniques are used to characterize this compound?
- NMR spectroscopy (¹H, ¹³C, and 2D experiments) confirms substituent positions and hydrogen bonding interactions (e.g., hydrazine NH protons at δ 8–10 ppm) .
- Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns.
- Infrared spectroscopy (IR) identifies functional groups like sulfonyl (S=O stretch at ~1350 cm⁻¹) and hydrazine (N–H stretch at ~3300 cm⁻¹) .
Q. How is the compound’s solubility and stability optimized for biological assays?
- Solubility is enhanced using polar aprotic solvents (DMSO, DMF) or aqueous buffers with cyclodextrin derivatives.
- Stability under varying pH (4–9) and temperature (4–25°C) is assessed via HPLC-UV monitoring over 24–72 hours to identify degradation products .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields?
Discrepancies in yield (e.g., 40–80%) arise from:
- Catalyst selection : Palladium vs. nickel complexes in coupling reactions, where Pd catalysts often improve efficiency but require inert conditions .
- Reaction time optimization : Extended reaction times (24–48 hrs) may improve conversion but risk side reactions (e.g., over-sulfonylation).
Methodological resolution involves Design of Experiments (DoE) to systematically vary parameters (temperature, solvent, catalyst loading) and identify optimal conditions .
Q. What computational methods predict the compound’s biological target interactions?
- Molecular docking (AutoDock Vina, Schrödinger Suite) models binding to receptors like serotonin or dopamine transporters, leveraging the piperazine moiety’s flexibility .
- Molecular Dynamics (MD) simulations assess stability of ligand-receptor complexes over 100-ns trajectories, with binding free energy calculated via MM-PBSA/GBSA .
Experimental validation uses radioligand binding assays (³H-labeled analogs) to quantify IC₅₀ values and selectivity .
Q. How are crystallographic data used to validate the compound’s 3D structure?
- Single-crystal X-ray diffraction resolves bond lengths, angles, and chair conformation of the piperazine ring (puckering amplitude Q = 0.568 Å, θ = 179.9°) .
- Hydrogen bonding networks (e.g., N–H···Cl interactions) and π-stacking of aromatic groups are analyzed to explain solid-state stability and solubility trends .
Q. What strategies mitigate toxicity concerns during in vivo studies?
- Metabolic profiling (LC-MS/MS) identifies reactive metabolites (e.g., hydroxylamine derivatives) that may cause hepatotoxicity.
- Structural modifications , such as replacing the hydrazine group with a methylhydrazine or acylhydrazine, reduce oxidative stress while retaining activity .
Methodological Considerations
Q. How should researchers design SAR studies for derivatives of this compound?
- Core modifications : Vary substituents on the pyridine (e.g., Cl, OCH₃) and piperazine (e.g., ethyl, benzyl) to assess impact on receptor affinity .
- Bioisosteric replacements : Substitute the sulfonyl group with carbonyl or phosphonate to modulate electronic effects .
- Activity cliffs are analyzed via Free-Wilson or Hansch models to prioritize synthetic targets .
Q. What analytical workflows address impurities in scaled-up synthesis?
- HPLC-MS tracks impurities >0.1% (e.g., des-methyl byproducts or sulfonic acid intermediates).
- Purification : Preparative HPLC with C18 columns or crystallization in ethanol/water mixtures improves purity to >99% .
Q. How are contradictions in biological activity data reconciled across studies?
- Assay standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and control compounds (e.g., ketanserin for 5-HT₂A assays) .
- Data normalization : Express IC₅₀ values relative to internal controls to account for inter-lab variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
